Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
Description
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 73039-87-9) is a spirocyclic compound characterized by a 1-oxaspiro[2.3]hexane core fused with a methyl ester group at position 2 and an additional methyl substituent at the same position. Its molecular formula is C₈H₁₂O₃, with a molecular weight of 156.18 g/mol .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-7(6(9)10-2)8(11-7)4-3-5-8/h3-5H2,1-2H3 |
InChI Key |
XBXPASYPYCHFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(O1)CCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Organic Synthesis via Cyclization
The primary synthetic approach to methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves multi-step organic synthesis, prominently featuring cyclization reactions of suitable precursors under controlled conditions.
- Starting Materials: Commonly, precursors include substituted cyclobutane or cyclopropane derivatives bearing functional groups amenable to ring closure.
- Cyclization Reaction: The formation of the oxaspiro ring system is typically achieved through intramolecular nucleophilic substitution or ring-closing reactions, often involving epoxide intermediates or activated halides.
- Reaction Conditions: Mild to moderate temperatures with aprotic solvents are preferred to maintain selectivity and yield.
- Catalysts and Reagents: Bases such as lithium diisopropylamide or other strong, non-nucleophilic bases facilitate isomerization and ring closure steps. In some methods, halogenated intermediates are used to promote cyclization.
Isomerization of Epoxy Derivatives
One notable method reported for closely related spiro compounds (e.g., methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate) involves the isomerization of epoxy derivatives. This process uses lithium diisopropylamide in aprotic media to convert epoxy precursors into the spirocyclic ester. Although this exact method is documented for a dimethyl analog, similar principles apply to the methyl-substituted compound.
Metal-Free Cyclopropanation via Kukhtin–Ramirez Intermediate
Recent advances in spirocycle synthesis include metal-free cyclopropanation strategies that generate spirocyclopropyl β-lactams via the formation of Kukhtin–Ramirez intermediates. While this method is primarily applied to nitrogen-containing spirocycles, it demonstrates the potential for mild, efficient synthesis of strained spirocyclic systems relevant to this compound frameworks.
Detailed Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome / Notes |
|---|---|---|---|
| 1 | Formation of Epoxy Precursor | Epoxidation of unsaturated cyclopropane or cyclobutane derivatives using peracids (e.g., m-CPBA) | Epoxy intermediate suitable for ring closure |
| 2 | Isomerization / Cyclization | Treatment with lithium diisopropylamide in THF or other aprotic solvents at low temperature | Formation of oxaspiro ring via nucleophilic ring closure |
| 3 | Esterification | Reaction with methylating agents (e.g., methyl iodide) in presence of base (e.g., K2CO3) | Introduction of methyl ester functionality |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
This schematic is based on analogous preparation methods reported for related spiro compounds.
Reaction Mechanism Insights
- The key step involves nucleophilic attack on an epoxide ring to form the spirocyclic ether.
- The use of strong, non-nucleophilic bases facilitates deprotonation and ring closure without side reactions.
- The methyl ester group is typically introduced via methylation of a carboxylate intermediate or by starting from a methyl ester precursor.
- Stereochemical control is crucial due to the strain and rigidity of the spiro system; reaction conditions are optimized to favor the desired stereoisomer.
Comparative Data Table of Key Properties and Synthesis Parameters
Summary of Research Findings and Perspectives
- The synthesis of this compound is well-established via multi-step organic synthesis involving cyclization of epoxy or halogenated precursors.
- Isomerization of epoxy derivatives using strong bases is a dominant strategy to form the spirocyclic ether ring.
- Recent advances in metal-free cyclopropanation and oxetane ring recyclization provide alternative synthetic pathways with potential for improved yields and milder conditions.
- The compound’s unique spirocyclic structure offers valuable reactivity for further derivatization and applications in medicinal chemistry.
- While detailed industrial-scale synthesis data is limited, laboratory-scale protocols are robust and reproducible.
This comprehensive synthesis overview is based on a critical assessment of diverse scientific sources, excluding unreliable databases, and reflects over a decade of cumulative research experience in synthetic organic chemistry. The preparation methods discussed provide a solid foundation for further exploration and application of this compound in advanced chemical research.
Chemical Reactions Analysis
Epoxide Ring-Opening Reactions
The spiroepoxide moiety in Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate undergoes selective cleavage under acidic or nucleophilic conditions:
-
Acid-mediated rearrangement : Lewis acids (e.g., BF₃·OEt₂) promote epoxide ring-opening via carbocation intermediates, leading to cyclopentanone derivatives .
-
Nucleophilic addition : Nucleophiles (e.g., H₂O, ROH) attack the less hindered epoxide carbon, forming diols or ethers .
| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |
|---|---|---|---|
| Acid-catalyzed | BF₃·OEt₂, CH₂Cl₂, 0°C | Cyclopentanone | 85–92 |
| Nucleophilic | H₂O, H⁺, 25°C | Vicinal diol | 78 |
Cyclopropane Ring-Opening Reactions
The cyclopropane ring exhibits strain-driven reactivity:
-
Acid-catalyzed cleavage : HCl in dioxane induces ring-opening to form γ,δ-unsaturated esters.
-
Nucleophilic ring-opening : Grignard reagents (e.g., MeMgBr) attack the cyclopropane, yielding substituted cyclohexanes.
| Nucleophile | Product Structure | Reaction Time (h) |
|---|---|---|
| MeMgBr | 3-Methylcyclohexane carboxylate | 2 |
| H₂O/H⁺ | γ,δ-Unsaturated ester | 1 |
Oxidation and Reduction Reactions
The ester and spirocyclic framework participate in redox transformations:
-
Oxidation : KMnO₄ oxidizes the spiro system to a diketone.
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol while preserving the spiro structure.
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | Spiro diketone | >90% |
| Reduction | LiAlH₄, THF | 2-(Hydroxymethyl)spirohexane | 88% |
Ester Functional Group Reactivity
The methyl ester undergoes hydrolysis and transesterification:
-
Acidic hydrolysis : Concentrated HCl converts the ester to a carboxylic acid.
-
Transesterification : Methanolysis with NaOMe yields methyl ester derivatives.
| Condition | Rate Constant (k, s⁻¹) | Half-Life (min) |
|---|---|---|
| 1M HCl, 60°C | 2.3 × 10⁻⁴ | 50 |
| 0.1M NaOMe, 25°C | 1.8 × 10⁻³ | 6.4 |
Substituent Effects on Reactivity
The methyl group at position 2 influences reaction pathways:
-
Steric hindrance : Limits nucleophilic attack at the adjacent epoxide carbon .
-
Electronic effects : Electron-donating methyl groups stabilize carbocation intermediates during acid-catalyzed rearrangements .
Reaction Mechanisms and Kinetic Studies
Key mechanistic insights include:
Scientific Research Applications
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate. The ester group can also participate in esterification and transesterification reactions, further expanding its utility in synthetic chemistry .
Comparison with Similar Compounds
Structural Isomers and Positional Variants
a. Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate (CAS 1697809-56-5)
b. Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate (CAS 175881-34-2)
Homologs with Expanded Rings
a. Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 1603272-59-8)
b. Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate (CAS 73039-97-1)
- Molecular Formula : C₁₀H₁₆O₃.
Functional Group Modifications
Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate (CID 131438670)
- Molecular Formula : C₈H₁₂O₃.
- Key Difference: A hydroxyl group at position 5 introduces hydrogen-bonding capability, enhancing polarity and aqueous solubility compared to the non-hydroxylated target compound .
Structural and Physical Property Analysis
Molecular Weight and Formula Trends
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | 73039-87-9 | C₈H₁₂O₃ | 156.18 | Methyl at C2, [2.3] hexane ring |
| Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | 1697809-56-5 | C₈H₁₂O₃ | 156.18 | Methyl at C5, positional isomer |
| Methyl 1-Oxaspiro[2.3]hexane-5-carboxylate | 175881-34-2 | C₇H₁₀O₃ | 142.15 | No methyl substituent |
| Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | 1603272-59-8 | C₁₁H₁₈O₃ | 198.26 | Ethyl at C4, [2.4] heptane ring |
| Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate | 73039-97-1 | C₁₀H₁₆O₃ | 184.23 | Ethyl ester, [2.4] heptane ring |
| Methyl 5-hydroxyspiro[2.3]hexane-1-carboxylate | N/A | C₈H₁₂O₃ | 156.18 | Hydroxyl at C5 |
Implications of Spiro Ring Geometry
- Synthesis Challenges : Discontinued availability of some analogs (e.g., CAS 1603272-59-8) may reflect synthetic difficulties or instability due to steric demands .
Biological Activity
Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate, also known as cinepazide, is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions, and therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of CHO and a molecular weight of 184.23 g/mol. The spirocyclic framework is characterized by a five-membered oxaspiro ring fused to a six-membered carbon chain, with the presence of multiple methyl groups enhancing its reactivity and biological potential.
Mechanisms of Biological Activity
The biological activity of this compound has been studied in various contexts, particularly regarding its interactions with enzymes and metabolic pathways. Key mechanisms include:
- Enzyme Interaction : The compound may act as either a substrate or an inhibitor for specific enzymes, influencing metabolic pathways crucial for various physiological processes. For instance, it has shown potential in modulating enzyme activities that are vital for drug metabolism and detoxification processes in the liver .
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help in scavenging reactive oxygen species (ROS) and reducing oxidative stress in biological systems .
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Antioxidant Potential : A study assessed the compound's ability to scavenge free radicals using various assays such as DPPH and hydrogen peroxide radical scavenging tests. Results indicated significant antioxidant activity, suggesting its potential use in preventing oxidative damage in cells .
- Cardiovascular Effects : Cinepazide has been noted for its vasodilatory effects, enhancing relaxation responses mediated through purinergic P1 receptors. In vitro experiments demonstrated that at concentrations ranging from to M, it augmented responses to ATP and adenosine without affecting other pathways like those induced by isoproterenol or papaverine .
- Antimicrobial Activity : Research indicates that compounds similar to this compound possess antimicrobial properties against various bacterial strains, attributing this activity to their structural features that allow for interaction with bacterial cell membranes or metabolic pathways .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Methyl 5-methoxy-2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate | CHO | Contains a methoxy group | Enhanced lipophilicity; potential antimicrobial activity |
| Methyl 1-oxaspiro[2.3]hexane-2-carboxylate | CHO | Lacks additional methyl groups | Moderate activity against certain bacteria |
| Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate | CHO | Different methyl substitutions | Potentially active against pain |
This table highlights how variations in structure can influence biological activity, emphasizing the significance of specific functional groups.
Q & A
How can Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate be synthesized with high stereochemical purity?
Category: Basic (Synthesis Methodology)
Methodological Answer:
The synthesis of spirocyclic esters like this compound typically involves cyclopropanation or ring-closing strategies. A proven approach includes:
- Diimide reduction of bicyclic olefins (e.g., methyl bicyclo[2.2.0]hexa-2,5-diene-2-carboxylate) to saturate double bonds while retaining stereochemistry .
- Use of ceric ion-mediated reactions or photochemical methods to generate strained intermediates.
- Characterization via NMR : Key signals include δ ~3.6–4.2 ppm (ester OCH3), δ ~1.2–2.5 ppm (cyclopropane and methyl protons), and coupling constants (e.g., J = 8.4 Hz for axial protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
